molecular formula C17H11ClFN5S B2827980 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891109-64-1

3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2827980
CAS No.: 891109-64-1
M. Wt: 371.82
InChI Key: NUPYODVDVCAVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a specialized chemical reagent designed for pharmaceutical research and development. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules. The structure is functionalized with a pyridinyl group and a benzylthioether moiety containing chloro and fluoro substituents, which are common in drug discovery for optimizing binding affinity and pharmacokinetic properties. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a subject of significant research interest. Scientific literature demonstrates that closely related analogs are key intermediates in synthesizing compounds evaluated as effective anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition . Furthermore, triazolopyridazine derivatives are investigated for their potential as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) and for applications in modulating MYC for antineoplastic purposes . The specific pattern of substitution on this core structure makes it a valuable building block for generating novel compounds targeting these and other therapeutic areas. Researchers can utilize this reagent to explore structure-activity relationships (SAR), develop focused libraries for high-throughput screening, and synthesize potential candidates for treating metabolic disorders, neurological conditions, and cancers. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-13-4-1-5-14(19)12(13)10-25-17-22-21-16-7-6-15(23-24(16)17)11-3-2-8-20-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPYODVDVCAVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boron reagents with halogenated compounds under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Scientific Research Applications

3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Key Insights :

  • The target compound’s pyridine substituent may marginally improve solubility over purely aryl-substituted analogs .
  • Halogenation (Cl, F) increases thermal stability, critical for storage and handling .

Q & A

Q. Purity Optimization :

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce by-products .
  • Chromatographic Purification : Reverse-phase HPLC or silica gel chromatography for final isolation .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, the sulfanyl group’s proton appears as a triplet at δ 3.8–4.2 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (C₁₇H₁₁ClFN₅S; calc. 371.82) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing triazolo[4,3-b] vs. [3,4-b] isomers) .

Advanced: How do reaction conditions (solvent, temperature) impact yield and regioselectivity?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfanyl group attachment, while THF favors cyclization .
  • Temperature Control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation of thiols) .
  • Regioselectivity : Substituent steric effects dominate; bulkier groups at the pyridazine 6-position direct sulfanyl attachment to the triazole 3-position .

Q. SAR Table :

Substituent ModificationBioactivity Impact (IC₅₀)
Chlorine → Fluorine↓ Anticancer activity (3.2 μM → 12 μM)
Sulfanyl → Methyl↓ COX-2 inhibition (0.8 μM → 5.6 μM)

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

Purity Differences : Validate compound integrity via HPLC (>98%) before testing .

Cell Line Specificity : Compare activity in isogenic models (e.g., EGFR-mutant vs. wild-type lines) .

Case Study : A reported IC₅₀ of 1.2 μM (breast cancer) vs. 8.7 μM (colon cancer) was traced to differential expression of efflux transporters (e.g., P-gp) .

Advanced: What mechanistic insights explain its antimicrobial vs. anticancer activity?

Methodological Answer:

  • Antimicrobial Action : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. The sulfanyl group chelates Zn²⁺ in metallo-β-lactamases .
  • Anticancer Action : Inhibits topoisomerase II by intercalating into DNA-triazolo complexes. Fluorine substitution enhances DNA binding affinity .

Q. Experimental Design :

  • Microplate Assays : Measure β-lactamase inhibition (IC₅₀ < 1 μM) .
  • Comet Assay : Quantify DNA damage in cancer cells post-treatment .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
  • Spill Management : Neutralize with activated charcoal; avoid aqueous washes due to halogenated by-products .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR TK domain) .
  • QSAR Models : Correlate Hammett σ values of substituents with bioactivity (R² > 0.85) .
  • MD Simulations : Assess stability of sulfanyl-DNA intercalation over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.